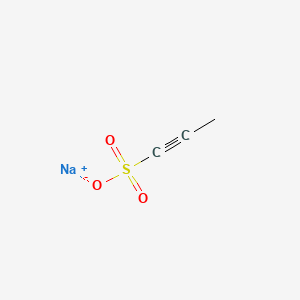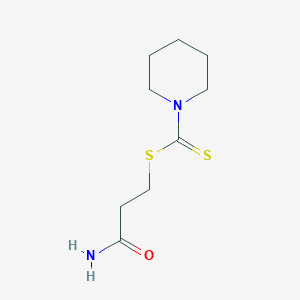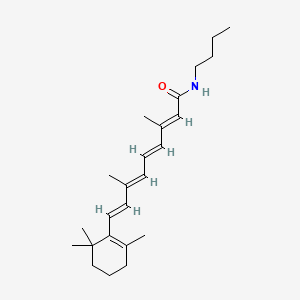
N-(Butyl)retinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butyl)retinamide: is a synthetic retinoid derivative of retinoic acid, which is a metabolite of vitamin A Retinoids are known for their role in regulating cell growth, differentiation, and apoptosis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butyl)retinamide typically involves the reaction of retinoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Butyl)retinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The amide group can participate in substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield retinoic acid derivatives, while reduction may produce butylamine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Butyl)retinamide is used in chemical research to study the properties and reactivity of retinoid derivatives. It serves as a model compound for understanding the behavior of retinoids in various chemical reactions.
Biology: In biological research, this compound is studied for its effects on cell growth and differentiation. It is used to investigate the mechanisms by which retinoids regulate cellular processes and their potential therapeutic applications.
Medicine: this compound has shown promise in cancer research. It has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer prevention and treatment . Clinical trials and preclinical studies have explored its efficacy in various cancer types, including bladder cancer and breast cancer.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a chemopreventive and therapeutic agent. Its ability to modulate retinoid receptors and induce apoptosis makes it a valuable compound for drug development.
Mécanisme D'action
N-(Butyl)retinamide exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and influencing cellular processes such as differentiation and apoptosis. Additionally, this compound can induce apoptosis through receptor-independent pathways, involving the generation of reactive oxygen species (ROS) and activation of caspases .
Comparaison Avec Des Composés Similaires
N-(4-Hydroxyphenyl)retinamide (4HPR):
All-trans Retinoic Acid (ATRA): A natural retinoid used in the treatment of acute promyelocytic leukemia.
N-(2-Carboxyphenyl)retinamide (2CPR): A synthetic retinoid with potent growth inhibitory effects on certain cancer cell lines.
Uniqueness: N-(Butyl)retinamide is unique in its specific structure, which allows it to interact with retinoid receptors and induce apoptosis in a manner distinct from other retinoids. Its butyl group provides different pharmacokinetic properties, potentially enhancing its efficacy and reducing toxicity compared to other retinoids .
Propriétés
Numéro CAS |
33631-44-6 |
|---|---|
Formule moléculaire |
C24H37NO |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18+ |
Clé InChI |
IOIMWLSSNSWJLN-YVDNJGTBSA-N |
SMILES isomérique |
CCCCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES canonique |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
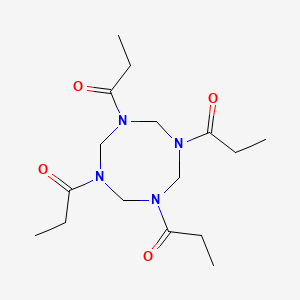
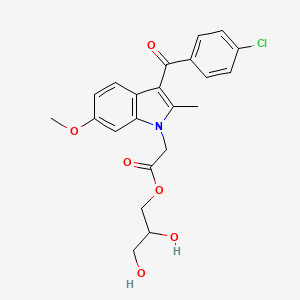
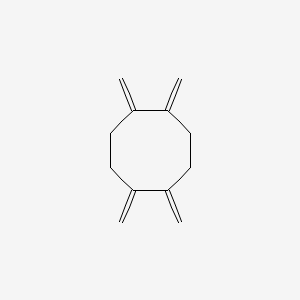

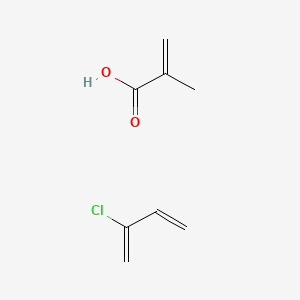
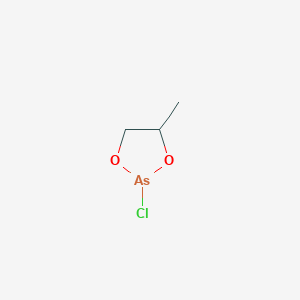
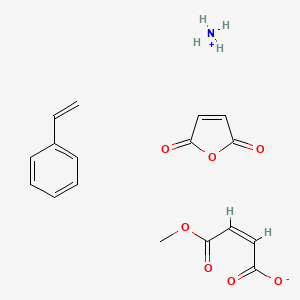
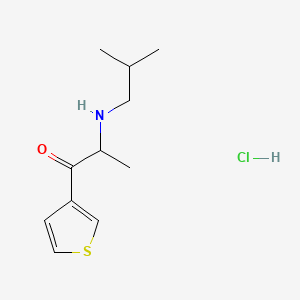
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)


